1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Description
Historical Development and Discovery
The historical development and discovery of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is not widely documented in the readily available scientific literature. The related compound, 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid, has been synthesized and is available as a building block in chemical synthesis .
The broader class of benzotriazoles and their derivatives have a history of use in various applications, including as corrosion inhibitors, ultraviolet absorbers, and pharmaceutical intermediates. The development of synthetic methodologies for creating substituted benzotriazoles has been an area of interest in organic chemistry, leading to the creation of diverse structures with potential biological activities. The specific derivative, this compound, likely emerged as part of research efforts to explore new chemical entities with tailored properties, possibly within the context of drug discovery or materials science.
Significance in Heterocyclic Chemistry
This compound holds significance in heterocyclic chemistry as a structural motif with potential for diverse chemical applications. The presence of a benzotriazole core, a tetrahydro ring, and a carboxylic acid substituent provides multiple sites for chemical modification and functionalization. Benzotriazoles are known for their stability and their ability to participate in various chemical reactions, making them valuable building blocks in organic synthesis.
The carboxylic acid group allows for further derivatization, such as amide formation or esterification, which can be used to attach the molecule to other chemical entities or surfaces. The 2-methylpropyl substituent on the triazole nitrogen can influence the molecule's steric properties and electronic characteristics, affecting its interactions with biological targets or materials.
Properties
IUPAC Name |
3-(2-methylpropyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)6-14-10-5-8(11(15)16)3-4-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDFICWYLWJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCC(C2)C(=O)O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the 2-methylpropyl group and the carboxylic acid functionality. Key steps include:
-
Formation of Benzotriazole Core:
Starting Material: o-phenylenediamine
Reagent: Sodium nitrite (NaNO2) in acidic conditions
Reaction: Diazotization followed by cyclization to form benzotriazole
-
Alkylation:
Reagent: 2-methylpropyl bromide
Catalyst: Potassium carbonate (K2CO3)
Reaction: N-alkylation of benzotriazole
-
Carboxylation:
Reagent: Carbon dioxide (CO2)
Catalyst: Base such as sodium hydroxide (NaOH)
Reaction: Introduction of carboxylic acid group via carboxylation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its tetrahydrobenzotriazole ring system. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Products |
|---|---|---|
| KMnO₄ | Acidic or basic medium | Oxidized derivatives with hydroxyl or ketone groups |
| H₂O₂ | Aqueous acidic conditions | Formation of N-oxides |
Oxidation with KMnO₄ introduces oxygen-containing functionalities, enhancing polarity and potential biological interactions. For example, oxidation of the tetrahydro ring can yield aromatic benzotriazole derivatives, which have shown increased antimicrobial activity in related compounds .
Reduction Reactions
Reductive modifications target both the benzotriazole core and substituents:
| Reagent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous ether | Hydrogenated benzotriazole derivatives |
| H₂/Pd-C | Ethanol, room temperature | Partial saturation of the ring system |
Reduction with LiAlH₄ typically reduces nitrogen-containing moieties, altering electronic properties and bioavailability. Hydrogenation under catalytic conditions may preserve the carboxylic acid group while modifying ring saturation .
Substitution Reactions
The 2-methylpropyl group and benzotriazole nitrogen atoms participate in nucleophilic substitution:
| Substrate | Reagent | Conditions | Products |
|---|---|---|---|
| N-H site | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF | N-alkylated derivatives |
| Carboxylic acid | Thionyl chloride (SOCl₂) | Reflux | Acid chloride intermediate |
N-alkylation enhances steric bulk, influencing interactions with biological targets such as enzymes . Conversion to acid chlorides enables further derivatization into amides or esters, expanding applications in medicinal chemistry.
Carboxylic Acid-Specific Reactions
The carboxylic acid group facilitates classical organic transformations:
| Reaction Type | Reagent | Conditions | Products |
|---|---|---|---|
| Esterification | ROH, H₂SO₄ | Reflux | Corresponding esters |
| Amide formation | RNH₂, DCC | Room temperature | Amide derivatives |
Esterification improves membrane permeability, a critical factor in antifungal and antibacterial applications . Amide derivatives have been explored as protease inhibitors due to hydrogen-bonding capabilities.
Scientific Research Applications
Medicinal Chemistry
1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has shown promise in medicinal chemistry due to its potential biological activities:
- Antifungal Activity : Preliminary studies indicate that compounds similar to this benzotriazole derivative exhibit antifungal properties against various pathogens such as Candida species. This suggests potential applications in developing antifungal agents for clinical use.
- Enzyme Inhibition : The compound may interact with specific proteins or enzymes, which is crucial for understanding its mechanisms of action in biological systems. Initial investigations suggest it could inhibit certain enzymatic pathways, leading to therapeutic effects.
Agricultural Applications
Due to its biological activity, this compound could be explored as a biopesticide or fungicide:
- Pest Control : The antifungal properties might be leveraged to develop agricultural products aimed at controlling fungal pathogens in crops. Research into the efficacy and safety of such applications is ongoing.
Materials Science
The unique structural features of this compound may also find applications in materials science:
- Polymer Chemistry : Its reactivity could be utilized in synthesizing novel polymers or coatings with specific properties. The incorporation of benzotriazole moieties into polymer backbones may enhance UV stability and thermal resistance.
Analytical Chemistry
The compound can serve as a standard reference material in analytical chemistry:
- Chromatography Standards : Due to its distinct chemical properties, it can be used as a standard in chromatographic techniques for the analysis of similar compounds.
Case Study 1: Antifungal Efficacy
A study investigated the antifungal activity of various benzotriazole derivatives against Candida albicans. The results indicated that compounds with similar structures to this compound exhibited significant antifungal effects at low concentrations. This supports the hypothesis that this compound could lead to the development of effective antifungal agents for agricultural and clinical applications.
Case Study 2: Enzyme Interaction Studies
Research conducted on enzyme inhibition revealed that derivatives of benzotriazole can act as competitive inhibitors for certain enzymes involved in metabolic pathways. This suggests that this compound may have potential therapeutic uses in modulating metabolic disorders through targeted enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the 2-methylpropyl and carboxylic acid groups, making it less versatile in certain applications.
4,5,6,7-Tetrahydro-1H-benzotriazole: Similar core structure but without the functional groups that enhance reactivity and application potential.
2-Methylpropyl-1H-benzotriazole: Contains the 2-methylpropyl group but lacks the carboxylic acid functionality.
Uniqueness: 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to the combination of its benzotriazole core, 2-methylpropyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and a wide range of applications, making it a valuable compound in various fields of research.
Biological Activity
1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS No. 2044872-28-6) is a benzotriazole derivative that has garnered attention for its potential biological activities. This compound possesses a unique structure that may contribute to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- IUPAC Name : 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid
Antimicrobial Properties
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have demonstrated that certain benzotriazole compounds show effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure enhances this activity by facilitating membrane penetration .
- Antifungal Activity : Compounds similar to 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole have shown promising antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/ml .
Anticancer Potential
The anticancer properties of benzotriazole derivatives have also been explored. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms:
- Inhibition of Protein Kinases : Some derivatives have been identified as selective inhibitors of protein kinase CK2, which plays a crucial role in cancer cell proliferation .
- Cell Cycle Arrest : Certain studies report that benzotriazole derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Findings |
|---|---|---|
| Antibacterial | E. coli, Bacillus subtilis | Significant inhibition observed; structure-dependent activity due to hydrophobic groups. |
| Antifungal | Candida albicans, Aspergillus niger | MIC values between 1.6–25 μg/ml; effectiveness linked to structural modifications. |
| Anticancer | Various cancer cell lines | Induction of apoptosis and cell cycle arrest; potential CK2 inhibition noted. |
Detailed Research Findings
In a study assessing the biological activity of various benzotriazole derivatives, it was found that:
- Compounds with bulky hydrophobic groups exhibited enhanced antimicrobial properties compared to their smaller counterparts .
- The introduction of electron-withdrawing groups on the benzotriazole ring significantly increased antifungal activity against pathogenic fungi .
The biological activity of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.
- Signal Transduction Interference : By targeting specific kinases or receptors within cells, these compounds can alter signaling pathways that regulate cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid?
- Methodological Answer : Synthesis optimization should focus on reaction temperature, solvent polarity, and catalyst selection. For benzotriazole derivatives, cyclocondensation reactions under inert atmospheres (e.g., nitrogen) at 60–80°C are common. Use Design of Experiments (DoE) to test variables like stoichiometric ratios (e.g., 1:1.2 for carboxylic acid to amine coupling agents). Monitor purity via HPLC with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) . Consider alkylation efficiency of the 2-methylpropyl group to avoid byproducts like unsubstituted tetrahydrobenzotriazoles .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine HPLC (C18 column, UV detection at 254 nm) with mass spectrometry (ESI-MS) for molecular weight confirmation. For stereochemical analysis, use chiral chromatography or X-ray crystallography. IR spectroscopy can identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). NMR (¹H/¹³C) is critical for verifying substitution patterns, particularly the 2-methylpropyl group (δ ~1.0 ppm for CH₃) and tetrahydrobenzotriazole ring protons (δ 2.5–3.5 ppm) .
Q. How can researchers ensure stability during storage and handling?
- Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the triazole ring). Use TGA/DSC to identify thermal decomposition thresholds (>150°C typical for benzotriazoles) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., 1H- vs. 2H-benzotriazole forms) or residual solvents. Use deuterated solvents (DMSO-d₆ or CDCl₃) and high-field NMR (≥500 MHz) to enhance resolution. Compare data with structurally analogous compounds (e.g., 1-benzyl-4,5,6,7-tetrahydrobenzotriazole ). Validate findings using computational chemistry (DFT calculations for predicted chemical shifts) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., COX-2 or proteases) with IC₅₀ determination. Pair kinetic studies (Lineweaver-Burk plots) with molecular docking simulations to identify binding interactions. For in vivo models, employ fluorescent tagging (e.g., FITC conjugation) to track biodistribution. Cross-reference with structurally related thiazole-carboxylic acids (e.g., 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid ) to infer pharmacophore contributions.
Q. What methodologies address low reproducibility in catalytic applications of this compound?
- Methodological Answer : Low reproducibility may stem from trace metal contaminants or solvent hygroscopicity. Pre-treat reaction vessels with chelating agents (EDTA) and use anhydrous solvents (e.g., THF over DMF). Employ high-throughput screening to identify optimal co-catalysts (e.g., Pd/C for hydrogenation). Validate results using kinetic profiling (e.g., Arrhenius plots for activation energy) .
Q. How can in silico models predict the compound’s reactivity with biomolecular targets?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (AMBER/CHARMM) to model interactions. Train QSAR models on datasets of benzotriazole derivatives to predict ADMET properties. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Data Contradiction and Validation Strategies
Q. How should researchers reconcile conflicting data on the compound’s solubility profile?
- Methodological Answer : Solubility variations (e.g., in DMSO vs. aqueous buffers) require standardized protocols. Use the shake-flask method with UV quantification at λ_max (e.g., 280 nm). Adjust pH (2–10) to assess ionization effects. Compare with structurally similar compounds (e.g., pyrazole-carboxylic acids ) to identify substituent-driven trends .
Q. What steps mitigate discrepancies in catalytic efficiency across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
